Lipophilicity Control: N-Methyl vs. N-Butyl Substitution on the 2-cyclobutyl-2-methoxyethyl Scaffold
The N-methyl substitution on the target compound results in significantly lower computed lipophilicity compared to its N-butyl analog. This difference is a key determinant in the oral absorption, distribution, and clearance of drug-like molecules, governed by Lipinski's Rule of Five, which recommends an XLogP3-AA below 5 [1]. The target compound's predicted logP is 1.084 (CLogP) , positioning it favorably within the optimal range for oral bioavailability, while the N-butyl derivative has a computed XLogP3-AA of 2.3 [1].
| Evidence Dimension | Computed Lipophilicity |
|---|---|
| Target Compound Data | CLogP = 1.084 |
| Comparator Or Baseline | N-(2-cyclobutyl-2-methoxyethyl)butan-1-amine: XLogP3-AA = 2.3 |
| Quantified Difference | ΔLogP ≈ 1.2 units (the comparator is >10-fold more lipophilic) |
| Conditions | Target compound's CLogP was calculated by the manufacturer; the comparator's XLogP3-AA was computed by PubChem (release 2019.06.18). |
Why This Matters
A logP difference of 1.2 units represents a major shift in a compound's ADME profile, making direct substitution between the N-methyl and N-butyl analogs highly inadvisable without a complete re-evaluation of a lead compound's pharmacokinetics.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 143686101, N-(2-cyclobutyl-2-methoxyethyl)butan-1-amine. [Online]. Available: https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-cyclobutyl-2-methoxyethyl_butan-1-amine View Source
